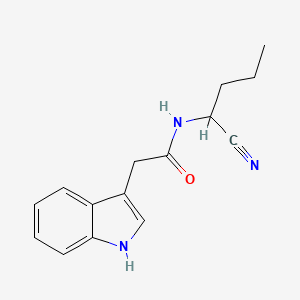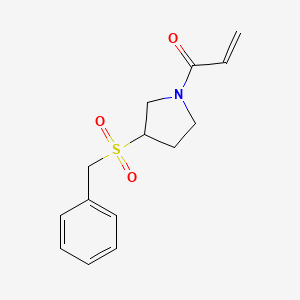
N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide, commonly known as CAY10471, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. CAY10471 is a selective inhibitor of the protein kinase CK1δ, which regulates various cellular processes such as Wnt signaling, circadian rhythm, and DNA damage response.
Aplicaciones Científicas De Investigación
CAY10471 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, CK1δ has been shown to play a crucial role in the regulation of the Wnt signaling pathway, which is involved in tumor initiation and progression. CAY10471 has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells, by blocking the Wnt signaling pathway.
In Alzheimer's disease, CK1δ has been shown to regulate tau protein phosphorylation, which is involved in the formation of neurofibrillary tangles in the brain. CAY10471 has been shown to reduce tau phosphorylation and improve cognitive function in mouse models of Alzheimer's disease.
In Parkinson's disease, CK1δ has been shown to regulate the circadian rhythm, which is disrupted in Parkinson's disease patients. CAY10471 has been shown to improve motor function and reduce dopaminergic neuron loss in mouse models of Parkinson's disease.
Mecanismo De Acción
CAY10471 is a selective inhibitor of CK1δ, which regulates various cellular processes such as Wnt signaling, circadian rhythm, and DNA damage response. CK1δ phosphorylates various proteins involved in these processes, leading to their activation or inactivation. CAY10471 binds to the ATP-binding pocket of CK1δ, preventing its phosphorylation activity and leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
CAY10471 has been shown to have various biochemical and physiological effects in different disease models. In cancer, CAY10471 inhibits the Wnt signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis. In Alzheimer's disease, CAY10471 reduces tau phosphorylation, leading to the prevention of neurofibrillary tangle formation and improvement in cognitive function. In Parkinson's disease, CAY10471 improves motor function and reduces dopaminergic neuron loss by regulating the circadian rhythm.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CAY10471 has several advantages for lab experiments, including its high selectivity for CK1δ, its ability to inhibit downstream signaling pathways, and its potential therapeutic applications in various diseases. However, CAY10471 also has limitations, including its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its long-term effects.
Direcciones Futuras
There are several future directions for the study of CAY10471, including its potential therapeutic applications in other diseases such as diabetes, cardiovascular disease, and inflammatory diseases. Additionally, further studies are needed to determine the long-term effects of CAY10471, its pharmacokinetics, and optimal dosing regimens. Finally, the development of more potent and selective inhibitors of CK1δ may lead to the development of more effective therapeutics for various diseases.
Métodos De Síntesis
The synthesis of CAY10471 involves the reaction of 1H-indole-3-acetic acid with n-butyronitrile in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain pure CAY10471.
Propiedades
IUPAC Name |
N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-5-12(9-16)18-15(19)8-11-10-17-14-7-4-3-6-13(11)14/h3-4,6-7,10,12,17H,2,5,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUXMEGUTRBHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2905073.png)
![3-(7-chloro-5-oxo-1-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2905076.png)
![2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2905077.png)

![1-(3-Chloro-4-fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2905079.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2905082.png)


![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2905087.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905088.png)
![Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate](/img/structure/B2905091.png)
![3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2905092.png)
![N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2905093.png)